4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol
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Overview
Description
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol typically involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with appropriate reagents under controlled conditions. One common method involves the use of pyridine and 4-ethynylphenylamine in isopropanol, followed by heating at reflux under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: Involving nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: Leading to the formation of quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as piperazine can be used under controlled conditions to replace the chlorine atom.
Oxidation: Reagents like ceric ammonium nitrate (CAN) are used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other quinazoline derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol involves the inhibition of specific protein kinases, such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound blocks signal transduction pathways that promote tumor cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent targeting EGFR.
Gefitinib: Similar to erlotinib, used for treating non-small-cell lung cancer.
Tandutinib: A quinazoline derivative that selectively inhibits FLT3 and platelet-derived growth factor receptor (PDGFR).
Uniqueness
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-chloro-7-(2-methoxyethoxy)quinazolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-2-3-17-10-5-8-7(4-9(10)15)11(12)14-6-13-8/h4-6,15H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNYJFLEZMRHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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